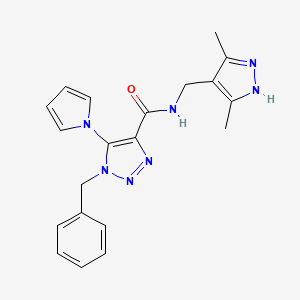

![molecular formula C21H15FN2OS2 B2503053 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896019-08-2](/img/structure/B2503053.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

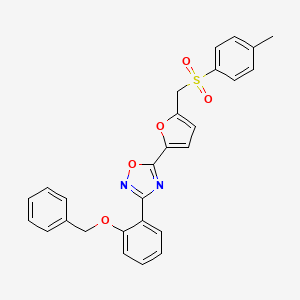

The compound "N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibitory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazoles with various reagents to introduce different substituents into the molecule. For instance, refluxing benzothiazoles with acetic acid can lead to the formation of N-(benzo[d]thiazol-2-yl)acetamides with different substituents depending on the nature of the benzothiazole moiety . Another approach involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid, followed by acetylation and further reactions with heterocyclic ring systems to yield various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives . These methods demonstrate the versatility in synthesizing a wide range of benzothiazole derivatives with potential biological activities.

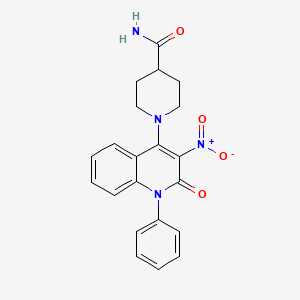

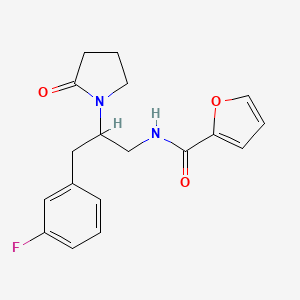

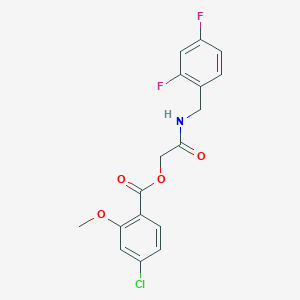

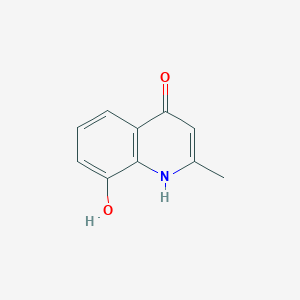

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques, including NMR, FTIR, and mass spectroscopy. X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-interactions, which can influence the compound's physical properties and biological activities . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological activities. For example, the presence of amide and thioamide groups can facilitate hydrogen bonding interactions, which are significant for the binding of these compounds to biological targets such as enzymes or receptors . The reactivity of these functional groups can also be modified by introducing different substituents, which can enhance the compound's pharmacological properties.

Physical and Chemical Properties Analysis

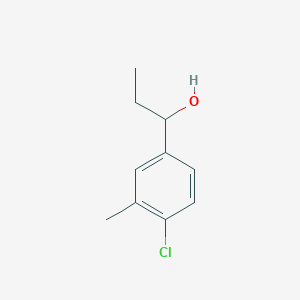

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and pKa, are influenced by their molecular structure. The determination of acidity constants (pKa) can provide information on the compound's ionization state at different pH levels, which is important for its absorption, distribution, and excretion in biological systems . The photophysical properties, such as fluorescence and absorption, can also be studied to understand the compound's behavior under different conditions .

Scientific Research Applications

Antitumor Activity

Derivatives of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide have shown promising antitumor activity. Synthesized compounds were screened for potential antitumor activity against approximately 60 human tumor cell lines from nine neoplastic diseases, with some compounds showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Compounds with the benzothiazole and fluorophenyl moieties have been investigated for their antimicrobial activities. Synthesized derivatives demonstrated antimicrobial action against Gram-negative and Gram-positive bacteria, as well as fungal species such as Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013). Another study found N-phenylacetamide derivatives containing 4-arylthiazole moieties to show significant antibacterial activities, with one compound causing cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Lu, Zhou, Wang, & Jin, 2020).

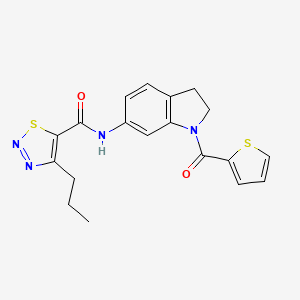

Kinase Inhibitory and Other Activities

N-Benzyl substituted acetamide derivatives containing thiazole instead of pyridine have been synthesized and evaluated for Src kinase inhibitory activities, showing inhibition in certain cell lines, which indicates potential for cancer treatment (Fallah-Tafti et al., 2011). Additionally, derivatives have been synthesized for inhibiting VEGF-A, a key target in cancer research, with promising antiproliferative effects observed in studies (Prashanth et al., 2014).

Anticonvulsant and Neurological Effects

Further research has investigated the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, highlighting the potential for these compounds in treating seizures (Nath et al., 2021).

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2OS2/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGJPDXYMIDTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CSC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)